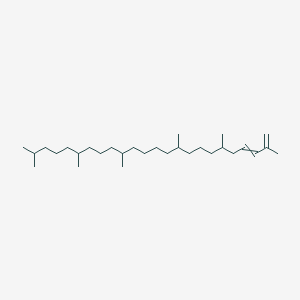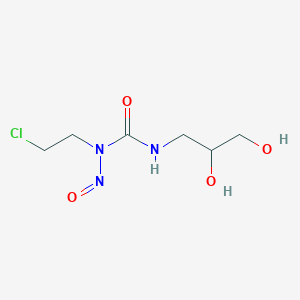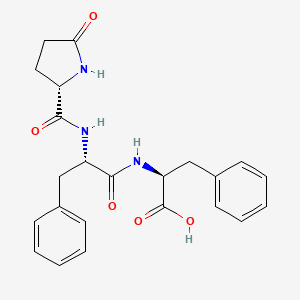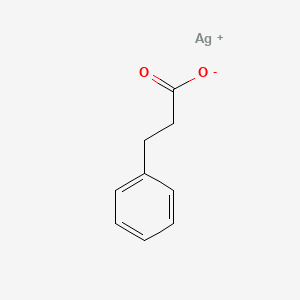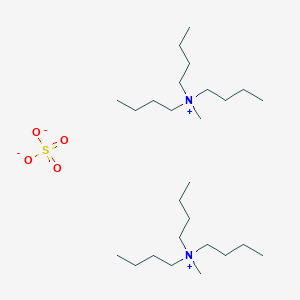
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate is a quaternary ammonium compound with the molecular formula C28H64N2O4S. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (N,N-dibutyl-N-methylbutan-1-amine) + H_2SO_4} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
化学反应分析
Types of Reactions
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitution, where one of the butyl groups can be replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
科学研究应用
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to interact with cellular membranes.
Industry: It is used in the production of surfactants, antistatic agents, and other industrial chemicals.
作用机制
The mechanism of action of Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to antimicrobial effects or facilitate the delivery of drugs into cells.
相似化合物的比较
Similar Compounds
- N,N-Dibutyl-N-methylbutan-1-aminium methyl sulfate
- N,N-Dibutyl-N-methylbutan-1-aminium bis(trifluoromethylsulfonyl)amide
- N,N-Dibutyl-n-ethylbutan-1-aminium ethyl sulfate
Uniqueness
Bis(N,N-dibutyl-N-methylbutan-1-aminium) sulfate is unique due to its specific combination of butyl and methyl groups, which confer distinct chemical and physical properties. Its sulfate counterion also contributes to its solubility and reactivity, making it suitable for a variety of applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
79494-38-5 |
|---|---|
分子式 |
C26H60N2O4S |
分子量 |
496.8 g/mol |
IUPAC 名称 |
tributyl(methyl)azanium;sulfate |
InChI |
InChI=1S/2C13H30N.H2O4S/c2*1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5(2,3)4/h2*5-13H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
YEBHDRBQZQGMDS-UHFFFAOYSA-L |
规范 SMILES |
CCCC[N+](C)(CCCC)CCCC.CCCC[N+](C)(CCCC)CCCC.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


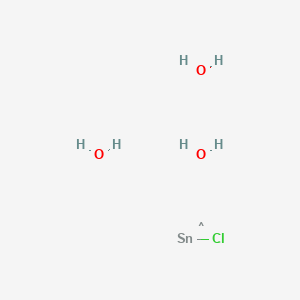
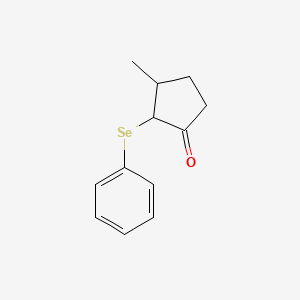

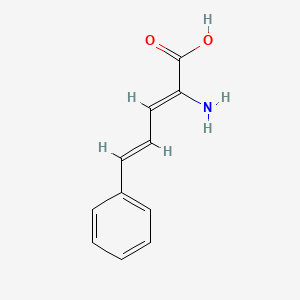
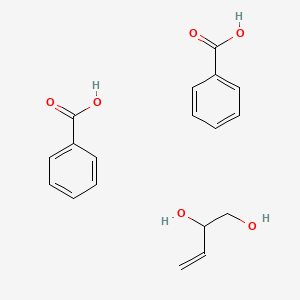



![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)

